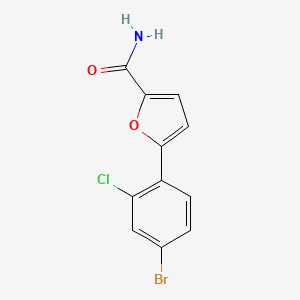

5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-(4-bromo-2-chlorophenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO2/c12-6-1-2-7(8(13)5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWMNJVPXQFJLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C2=CC=C(O2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide typically involves the reaction of 4-bromo-2-chlorobenzoyl chloride with furan-2-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The furan ring can be oxidized to form furan-2,3-dione derivatives or reduced to form dihydrofuran derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethylformamide.

Major Products Formed

Substitution Reactions: Substituted phenyl derivatives.

Oxidation Reactions: Furan-2,3-dione derivatives.

Reduction Reactions: Dihydrofuran derivatives.

Coupling Reactions: Complex biaryl or heteroaryl compounds.

Scientific Research Applications

5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide has various scientific research applications, including:

Medicinal Chemistry: Used as a scaffold for designing new drugs with potential antiviral, anticancer, and anti-inflammatory activities.

Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.

Chemical Biology: Utilized in the study of biochemical pathways and mechanisms.

Industrial Applications: Employed in the synthesis of advanced materials and as intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of 5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Key Observations:

Halogenation Effects : Bromine and chlorine substituents enhance molecular weight and lipophilicity compared to nitro or methyl groups. For example, 5-Bromo-N-(4-bromophenyl)furan-2-carboxamide has a higher molecular weight (344.99 g/mol) than the nitro derivative 3A (265.24 g/mol).

Bioactivity Correlations : The 4-chlorophenyl derivative (Compound 26 ) exhibits improved Nurr1 agonist potency but reduced ligand efficiency compared to its parent scaffold, suggesting steric and electronic trade-offs.

Thermal Stability : Nitro-substituted derivatives (e.g., 3A , melting point 238–240°C) generally exhibit higher thermal stability than halogenated analogs, likely due to stronger intermolecular interactions.

Biological Activity

5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its antibacterial properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furan ring with a carboxamide functional group and a phenyl moiety substituted with bromine and chlorine atoms. This unique structure enhances its reactivity and biological interactions.

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide | Furan ring, carboxamide, bromine, chlorine | Antimicrobial | Effective against drug-resistant bacteria |

| N-(4-bromophenyl)furan-2-carboxamide | Similar furan and carboxamide structure | Antimicrobial | Lacks chlorine substitution |

| 5-(2-Chlorophenyl)furan-2-carboxamide | Different phenyl substitution | Antiviral | Focus on antiviral activity |

| N-(4-fluorophenyl)furan-2-carboxamide | Fluorine instead of bromine/chlorine | Anticancer | Different halogen effects on reactivity |

The primary target of 5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide is the Mitogen-Activated Protein Kinase 10 (MAPK10) . MAPK10 is involved in various cellular processes such as inflammation, apoptosis, and differentiation. The compound modulates MAPK10 activity through phosphorylation, influencing cell proliferation and survival pathways, which may be beneficial in treating diseases characterized by dysregulated cellular processes.

Antibacterial Activity

Recent studies have highlighted the compound's significant antibacterial properties, particularly against multidrug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae. In vitro evaluations using the agar well diffusion method demonstrated that the compound exhibited a notable zone of inhibition, especially at higher concentrations:

- Minimum Inhibitory Concentration (MIC) : The MIC values for A. baumannii were reported as low as 10 µg/mL.

- Minimum Bactericidal Concentration (MBC) : The MBC values were found to be approximately double the MIC values, indicating strong bactericidal activity .

Table: Antibacterial Efficacy

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| Acinetobacter baumannii | 10 | 20 | 18 |

| Klebsiella pneumoniae | 15 | 30 | 15 |

| Staphylococcus aureus | 20 | 40 | 12 |

Case Studies and Research Findings

- Study on Drug Resistance : A study published in MDPI explored the synthesis of functionalized furan derivatives, including 5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide. The results indicated that this compound was particularly effective against NDM-positive bacteria, outperforming several commercially available antibiotics .

- Molecular Docking Studies : Molecular docking simulations have shown that the interactions between the compound and its biological targets are stable, suggesting a strong binding affinity that may contribute to its biological activity. These studies further validate its potential as a scaffold for developing new antimicrobial agents .

- Inflammatory Response Modulation : In addition to its antibacterial properties, the compound's ability to modulate inflammatory pathways via MAPK10 suggests potential applications in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.